1.2 Relevance:N-(1-[2-arylethyl]-4-substituted 4-piperidinyl) N-arylalkanamides share a significant structural resemblance to N-(1-ethyl-4-piperidinyl)cyclobutanecarboxamide, the target compound. Both classes of compounds feature a central piperidine ring substituted at the 1- and 4-positions. The presence of an aryl-containing substituent on the piperidine nitrogen is a common feature. The variation in the substituents and ring structures attached to the piperidine ring in both classes of compounds highlights the exploration of structure-activity relationships in the pursuit of potent analgesics. [, ]
2.1 Compound Description: R 31 833 is an exceptionally potent analgesic, exhibiting an analgesic potency significantly greater than morphine. This compound belongs to the 4-anilinopiperidine class, known for its potent analgesic properties. The molecular structure of R 31 833 features a methyl 4-[N-(1-oxopropyl)-N-phenylamino]- substituent at the 4-position of the piperidine ring and a 2-phenylethyl group at the 1-position. The presence of multiple aromatic rings and a carboxylate ester group contributes to its overall lipophilicity and potential for interaction with opioid receptors. []
3.1 Compound Description:This compound, identified as 67 in the provided research, stands out as a remarkably potent analgesic, demonstrating an analgesic potency considerably surpassing that of morphine. It belongs to the class of 4-anilinopiperidines, a group recognized for their strong analgesic characteristics. Structurally, compound 67 exhibits a methoxymethyl substituent at the 4-position and a 2-(2-thienyl)ethyl group at the 1-position of the piperidine ring. The presence of the thienyl group introduces a sulfur atom into the structure, potentially influencing its binding affinity and selectivity for opioid receptors. []
3.2 Relevance:Both compound 67 and N-(1-ethyl-4-piperidinyl)cyclobutanecarboxamide share a common structural foundation with a substituted piperidine ring at their core. Notably, the substitution at the 4-position in both compounds involves a relatively small, oxygen-containing group (methoxymethyl in compound 67 and a carboxamide group in the target compound). This structural similarity suggests that modifications at this position might be crucial for modulating analgesic activity. The presence of the thienyl group in compound 67, in contrast to the cyclobutyl group in the target compound, highlights the exploration of different cyclic moieties for optimizing analgesic properties. []
4.1 Compound Description:Identified as compound 82 in the research, this compound demonstrates extraordinarily potent analgesic properties, significantly exceeding the potency of morphine. It falls under the category of 4-anilinopiperidines, known for their pronounced analgesic effects. Structurally, compound 82 features an acetyl group at the 4-position and a 2-phenylethyl group at the 1-position of the piperidine ring. The acetyl group, with its carbonyl moiety, might contribute to interactions with opioid receptors, influencing the compound's analgesic profile. []
N-{4-(Methoxymethyl)-1-[2-(2-thienyl)ethyl]-4-piperidinyl}-N-phenylpropanamide (Sufentanil, R 30 730)
5.1 Compound Description:Sufentanil, also known as R 30 730, is a potent synthetic opioid analgesic. Its rapid onset of action, high analgesic potency, short duration of action, and favorable safety profile make it valuable in clinical settings, particularly for managing severe pain during surgical procedures. Sufentanil's molecular structure closely resembles that of fentanyl but incorporates specific structural modifications that contribute to its unique pharmacological characteristics. Notably, the presence of a methoxymethyl group at the 4-position of the piperidine ring increases its lipophilicity and potency compared to fentanyl. []
6.1 Compound Description: R 32 792 is a potent and long-acting analgesic belonging to the 4-substituted fentanyl derivatives. It exhibits an extended duration of action, providing prolonged pain relief. The molecular structure of R 32 792 closely resembles that of R 31 833, with the addition of a methyl group at the 3-position of the piperidine ring. This cis-methyl substitution contributes to its extended duration of action, likely due to altered metabolic stability or binding kinetics. []
7.1 Compound Description:R 33 352 is a potent but short-acting analgesic, also categorized as a 4-substituted fentanyl derivative. Its rapid onset and short duration of action distinguish it from other analgesics in this series. Structurally, R 33 352 is characterized by a 1-oxopropyl group at the 4-position and a 2-(2-thienyl)ethyl group at the 1-position of the piperidine ring. The short duration of action might be attributed to its metabolic susceptibility or rapid dissociation from opioid receptors. []
8.1 Compound Description:SR147778 is a potent and selective antagonist of the cannabinoid receptor type 1 (CB1). It displays high affinity for both rat and human CB1 receptors while exhibiting low affinity for CB2 receptors. This selectivity profile is desirable for developing therapeutic agents targeting CB1 receptors while minimizing potential side effects associated with CB2 receptor modulation. []
N-[2-(1-Benzylpipéridin-4-yl)éthyl]-4-(pyrazin-2-yl)-pipérazine-1-carboxamide and related compounds
9.1 Compound Description:This series of compounds represents a class of muscarinic receptor 4 (M4) antagonists, investigated for their potential in treating neurological disorders. They feature a pyrazine or a related heterocycle (pyridazine, pyrimidine, pyridine, or phenyl) linked to a piperazine ring, which is further substituted with a 2-(1-benzylpipéridin-4-yl)ethyl group. []
9.2 Relevance:Although N-[2-(1-benzylpipéridin-4-yl)éthyl]-4-(pyrazin-2-yl)-pipérazine-1-carboxamide and its analogues belong to a different class (piperazine carboxamides) than N-(1-ethyl-4-piperidinyl)cyclobutanecarboxamide (piperidine carboxamide), they both highlight the significance of substituted piperidine and piperazine rings in medicinal chemistry, particularly in targeting the central nervous system. []
10.1 Compound Description:PF-03654746 is a potent and selective histamine H3 receptor antagonist. It exhibits excellent oral bioavailability, a favorable pharmacokinetic profile, and a wide safety margin, making it a promising candidate for treating neurological disorders associated with H3 receptor dysfunction. []
10.2 Relevance:PF-03654746, similar to the target compound N-(1-ethyl-4-piperidinyl)cyclobutanecarboxamide, contains a cyclobutanecarboxamide moiety. Both compounds also feature an N-ethyl substituent on the carboxamide group. This structural similarity emphasizes the potential significance of these features for interacting with specific biological targets, although PF-03654746 targets the histamine H3 receptor, whereas the target compound's specific target is not specified in the provided context. []
11.1 Compound Description:PF-03654764 is another potent and selective histamine H3 receptor antagonist, similar in structure and pharmacological profile to PF-03654746. It demonstrates favorable drug-like properties, making it a potential therapeutic agent for H3 receptor-related disorders. []
11.2 Relevance:Like N-(1-ethyl-4-piperidinyl)cyclobutanecarboxamide, PF-03654764 contains a cyclobutanecarboxamide moiety. Although their specific target receptors differ, the presence of this shared structural feature underscores its importance in medicinal chemistry. Furthermore, the variations in the N-substituents highlight the exploration of structure-activity relationships for optimizing potency, selectivity, and other drug-like characteristics. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.